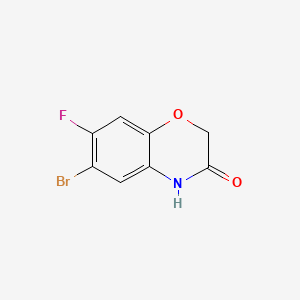

6-溴-7-氟-2,4-二氢-1,4-苯并恶嗪-3-酮

描述

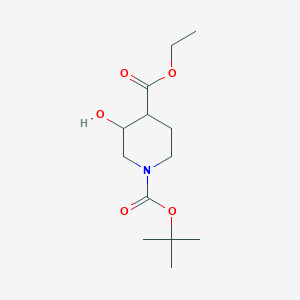

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a chemical compound that is of interest in various chemical reactions and as an intermediate in the synthesis of other compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related benzoxazinones, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzoxazinones involves various methods, including the catalytic hydrogenation of nitro derivatives to amino derivatives, as seen in the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of the herbicide flumioxazin . This process involves the use of Raney Nickel as a catalyst and has been optimized for high yield and purity. Although the exact synthesis of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one has been determined using X-ray structural investigations, revealing extensive intermolecular hydrogen bonding . This information is valuable as it can provide insights into the potential molecular structure and intermolecular interactions of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one.

Chemical Reactions Analysis

Benzoxazinones undergo a variety of chemical reactions, often involving substitutions at the bromine-bearing carbon. For example, 6-bromocyclohepta[b][1,4]benzoxazine reacts with o-aminophenol to yield various products depending on the reaction conditions . Similarly, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, leading to cleavage and formation of new compounds . These studies suggest that 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one could also participate in such reactions, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones are influenced by their molecular structure. The bromination and nitration of benzoxazinones have been studied, providing conditions for these reactions to occur at specific positions on the benzoxazinone ring . These reactions can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity of the compounds. Although the exact properties of 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one are not provided, the properties of similar compounds can offer a general understanding of what might be expected.

科学研究应用

合成和除草剂活性

6-溴-7-氟-2,4-二氢-1,4-苯并恶嗪-3-酮及其衍生物因其在新型除草剂开发中的应用而被广泛研究。例如,它作为新型除草剂氟嘧磺草唑合成中的中间体的用途已得到详细说明,展示了该化合物在创造有效农用化学品中的重要作用。该过程涉及多个步骤,包括羟基取代、醚化、还原和 N-烷基化,得到具有显着除草剂活性的产物(戚向,2011) 新型除草剂氟嘧磺草唑合成工艺研究。

化学修饰和生物活性

对苯并恶嗪酮环的修饰(特别是通过卤化和其他取代基改变)的研究表明,这些改变可以显着影响化合物的生物活性。例如,在特定位置用氟、氯或其他基团取代芳香质子,已导致产生具有高植物毒性活性的化合物。这些研究突出了苯并恶嗪酮作为天然除草剂模型的潜能(F. A. Macias 等,2006) 苯并恶嗪酮的新除草剂模型:芳环官能化效应。

药用应用

除了除草剂活性外,包括 6-溴-7-氟-2,4-二氢-1,4-苯并恶嗪-3-酮在内的苯并恶嗪酮衍生物已被探索用于潜在的药用应用。苯并恶嗪酮的化学结构允许多种生物活性,使其成为开发新药的候选者。研究重点是利用苯并恶嗪酮骨架的多功能性和化学简单性,发现具有潜在治疗益处的天然来源的生物活性化合物(F. A. Macias 等,2009) 重新发现 1,4-苯并恶嗪酮的生物活性和生态作用。

分析和生态研究

已经开发出分析方法来量化植物根系(如玉米)中的苯并恶嗪酮浓度,以了解其生态作用和对化学防御机制的贡献。这项研究提供了对苯并恶嗪酮的自然功能的见解,包括化感作用和对病原真菌和害虫的抗性,进一步强调了这些化合物的生态意义(Y. Xie 等,1991) 高效液相色谱法分离和定量玉米根提取物中的 1,4-苯并恶嗪-3-酮和苯并恶唑啉-2-酮。

安全和危害

“6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Protective measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

属性

IUPAC Name |

6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHJMSMGASUDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635034 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one | |

CAS RN |

355423-58-4 | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355423-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

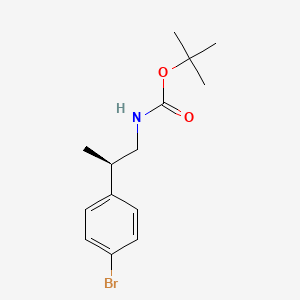

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

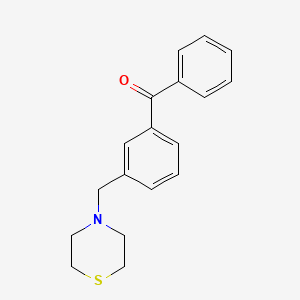

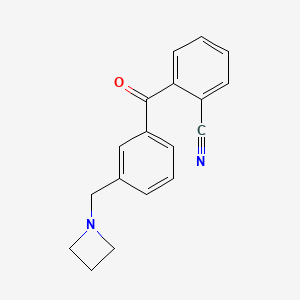

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

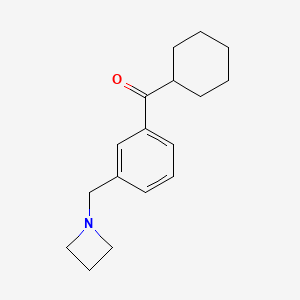

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)